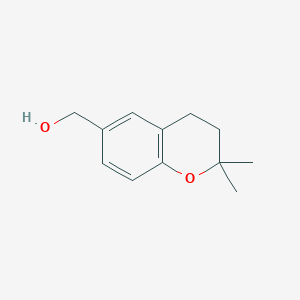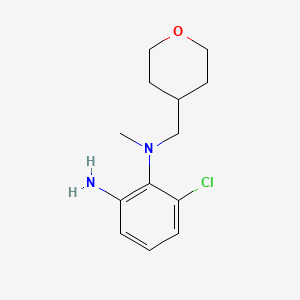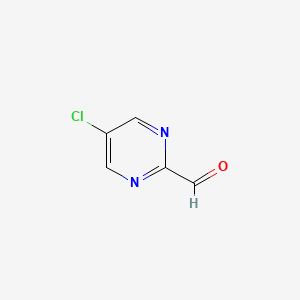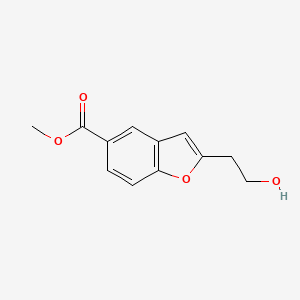
Methyl 2-(2-hydroxyethyl)-1-benzofuran-5-carboxylate
Vue d'ensemble
Description
2-Hydroxyethyl methacrylate (HEMA) is an organic compound with the chemical formula H2C\dC (CH3)CO2CH2CH2OH . It is a colorless viscous liquid that readily polymerizes . HEMA is a monomer that is used to make various polymers .
Synthesis Analysis
HEMA was first synthesized around 1925. Common methods of synthesis are: reaction of methacrylic acid with ethylene oxide; esterification of methacrylic acid with a large excess of ethylene glycol .Molecular Structure Analysis
The molecular structure of HEMA includes a carbonyl group, a vinyl group, and a hydroxyl group . The conversion of C=C double bond of the monomer 2-hydroxyethyl methacrylate was confirmed by Fourier transform infrared spectroscopy .Chemical Reactions Analysis
The reactivity of HEMA during copolymerization can be influenced by the choice of solvent . The addition of functional monomers such as HEMA can change the mechanical properties of the poly (HEMA-co-acrylic acid) hydrogels .Physical And Chemical Properties Analysis
HEMA is completely miscible with water and ethanol, but its polymer is practically insoluble in common solvents . Its viscosity is 0.0701 Pa⋅s at 20°C and 0.005 Pa⋅s at 30°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties Methyl 2-(2-hydroxyethyl)-1-benzofuran-5-carboxylate derivatives show potential in antimicrobial applications. Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate and tested them against a variety of Gram-positive cocci, Gram-negative rods, and yeasts, revealing promising antimicrobial activity. The synthesis involved using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as the starting material, with all synthesized structures being characterized through (1)H-NMR spectra, and for some, X-ray crystal structures were obtained (Krawiecka et al., 2012).
Novel Synthesis Approaches Gao et al. (2011) described the facile and cost-effective synthesis of a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. The synthesis pathway involved a one-pot reaction showcasing the utility of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (5) with various substituted salicylaldehydes. The synthesis route highlights the Friedländer condensation reaction under ultrasound irradiation conditions, indicating a novel approach to obtaining such compounds (Gao et al., 2011).
Cytotoxic Properties and Potential Therapeutic Applications A study by Ma et al. (2017) isolated four new neolignans from the traditional Chinese medicine Daphniphyllum macropodum Miq., including methyl (E)-6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate. This compound showed significant inhibition of cancer cell growth in a dose-dependent manner, suggesting potential therapeutic applications. The study elaborated on the compound's mechanism of action, indicating its role in inducing apoptosis in A549 cells through the mitochondrial pathway (Ma et al., 2017).
Enzyme Inhibition and Potential Alzheimer's Therapy Luo et al. (2005) explored the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, noting their inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ex vivo. These findings are particularly relevant in the context of Alzheimer's disease, where enzyme inhibition is a key therapeutic strategy. The study provided a detailed analysis of the synthetic route and the potential therapeutic implications of these compounds (Luo et al., 2005).
Antibacterial and Antitubercular Properties A study by Bodke et al. (2017) synthesized novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives and screened them for antibacterial and antitubercular activity. The synthesis involved a reaction of methyl 2-(1-benzofuran-2-yl)-quinoline-4-carboxylate 2 with hydrazine hydrate, leading to the formation of a key intermediate, hydrazide compound 3. The compounds demonstrated high activity against S. aureus and E. faecalis, indicating their potential in antibacterial therapies (Bodke et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(2-hydroxyethyl)-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-12(14)8-2-3-11-9(6-8)7-10(16-11)4-5-13/h2-3,6-7,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLHKEYSWUEGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702887 | |
| Record name | Methyl 2-(2-hydroxyethyl)-1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-hydroxyethyl)-1-benzofuran-5-carboxylate | |
CAS RN |
935534-29-5 | |
| Record name | Methyl 2-(2-hydroxyethyl)-1-benzofuran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



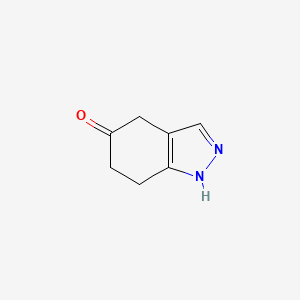
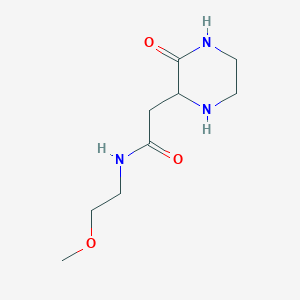
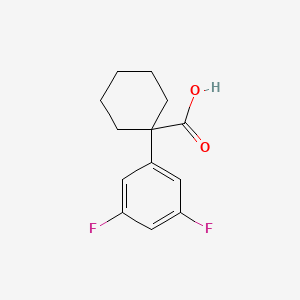
![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)
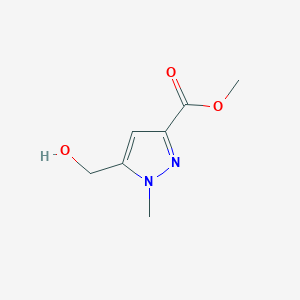

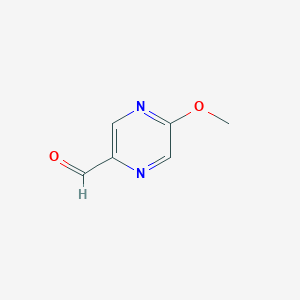
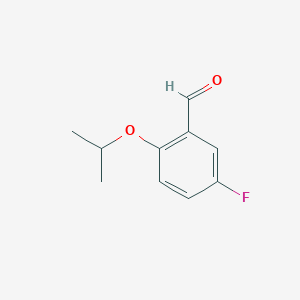
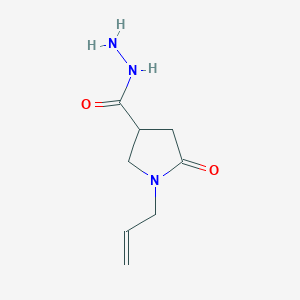
![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
